

Spectroscopic Data of 3-Methoxyfuran: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxyfuran**, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **3-Methoxyfuran**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **3-Methoxyfuran** provides information about the chemical environment of the hydrogen atoms in the molecule.



Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-2	7.23	t	1.8
H-5	7.10	t	1.8
H-4	6.18	t	1.8
OCH₃	3.75	S	-

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **3-Methoxyfuran** molecule.

Carbon Assignment	Chemical Shift (δ) [ppm]
C-3	147.9
C-2	141.1
C-5	138.8
C-4	93.9
OCH ₃	56.7

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3120	Weak	=C-H Stretch (aromatic)
2940	Weak	C-H Stretch (alkane)
1620	Medium	C=C Stretch (aromatic)
1480	Medium	C-H Bend (alkane)
1200	Strong	C-O-C Stretch (asymmetric)
1020	Strong	C-O-C Stretch (symmetric)
870	Strong	=C-H Bend (out-of-plane)

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **3-Methoxyfuran** was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
98	100	[M]+ (Molecular Ion)
69	50	[M - CHO] ⁺
55	25	[C ₃ H ₃ O] ⁺
43	30	[C ₂ H ₃ O] ⁺
39	40	[C ₃ H ₃] ⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.



NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **3-Methoxyfuran**.

Instrumentation:

• A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Approximately 5-10 mg of 3-Methoxyfuran was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Acquisition Time: 3.0 s

• Relaxation Delay: 2.0 s

• Spectral Width: 16 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

• Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2.0 s



Spectral Width: 250 ppm

Temperature: 298 K

Data Processing:

- The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
- Phase and baseline corrections were applied manually.
- Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid **3-Methoxyfuran**.

Instrumentation:

 A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

A drop of neat 3-Methoxyfuran was placed between two polished potassium bromide (KBr) plates to form a thin liquid film.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

· Apodization: Happ-Genzel

Data Processing:



- A background spectrum of the empty KBr plates was recorded and automatically subtracted from the sample spectrum.
- The resulting spectrum was presented in terms of transmittance.

Mass Spectrometry Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of **3-Methoxyfuran**.

Instrumentation:

 A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Introduction:

- A dilute solution of **3-Methoxyfuran** in dichloromethane was prepared.
- 1 µL of the solution was injected into the GC inlet.

GC Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column.
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C







• Mass Range: m/z 35 - 500

• Scan Speed: 1000 amu/s

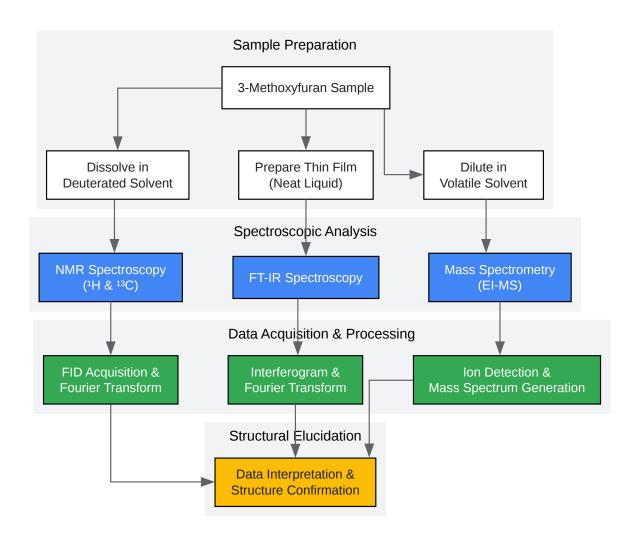
Data Processing:

- The mass spectrum corresponding to the chromatographic peak of 3-Methoxyfuran was extracted.
- The background was subtracted, and the spectrum was plotted as relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxyfuran**.





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Caption: General workflow for the spectroscopic analysis of **3-Methoxyfuran**.

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